molecular formula C16H18N4O2S B4510257 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-phenylacetamide

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-phenylacetamide

Cat. No.: B4510257
M. Wt: 330.4 g/mol
InChI Key: USZZIKXEJKAYBZ-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-phenylacetamide is a complex organic compound with the molecular formula C18H20N4O3S and a molecular weight of 372.441 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a thiomorpholine group and an acetamide moiety attached to a phenyl group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

Scientific Research Applications

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
  • 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of the phenylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-15(17-13-4-2-1-3-5-13)12-20-16(22)7-6-14(18-20)19-8-10-23-11-9-19/h1-7H,8-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZZIKXEJKAYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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